molecular formula C9H9N3 B154918 6-Methylquinazolin-2-amine CAS No. 1687-52-1

6-Methylquinazolin-2-amine

Cat. No. B154918
CAS RN: 1687-52-1
M. Wt: 159.19 g/mol
InChI Key: SNBAZGAHVJGFDT-UHFFFAOYSA-N
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Description

6-Methylquinazolin-2-amine is a derivative of the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used as key structures in medicinal chemistry for drug development. The methyl group at the 6th position and the amine group at the 2nd position are indicative of potential modifications that can be made to the core structure to enhance its properties or biological activity.

Synthesis Analysis

The synthesis of quinazoline derivatives, including 6-methylquinazolin-2-amine, can be achieved through various methods. One approach involves the use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for the activation of aldehydes to synthesize tertiary amines, which could potentially be applied to the synthesis of 6-methylquinazolin-2-amine . Another method includes a one-pot multicomponent reaction (MCR), which is a more straightforward approach than conventional multistep organic reactions, allowing for the synthesis of new organic molecules, including tetrahydroquinazoline derivatives, in a single step . Additionally, direct amidation of 2-methylquinolines with amines catalyzed by copper has been described, which could be relevant for the synthesis of 6-methylquinazolin-2-amine .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of substituents like a methyl group and an amine group can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including functionalization and catalytic activities. For instance, biquinazoline-based primary amines have been synthesized and used for asymmetric catalysis, which could be extrapolated to the reactivity of 6-methylquinazolin-2-amine . Furthermore, the functionalization of the C-H bond, as seen in the synthesis of 2-phenylquinazolines, is a significant reaction that could be applicable to 6-methylquinazolin-2-amine for the introduction of additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylquinazolin-2-amine would be influenced by its molecular structure. The presence of the amine group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds. The methyl group can add lipophilicity to the molecule, potentially affecting its pharmacokinetic properties. The synthesis and characterization of similar compounds, such as 2-chloro-4-amino-6,7-dimethoxyquinazoline, provide insights into the methods used to determine these properties, such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

Relevant Case Studies

While the provided papers do not mention specific case studies involving 6-methylquinazolin-2-amine, the synthesis and characterization of related quinazoline derivatives, as well as their biological activities, such as antibacterial properties, are indicative of the potential applications of 6-methylquinazolin-2-amine in medicinal chemistry and drug discovery . The elucidation of the stereochemistry of diastereoisomers of related compounds also highlights the importance of stereochemical considerations in the study of such molecules .

Scientific Research Applications

Anticancer Research

6-Methylquinazolin-2-amine derivatives have shown significant promise in anticancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound closely related to 6-Methylquinazolin-2-amine, has been identified as a potent apoptosis inducer and an effective anticancer agent, especially noted for its high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Biological Activities and Drug Synthesis

Several derivatives of 6-Methylquinazolin-2-amine have been explored for their diverse biological activities. For example, 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, related to 6-Methylquinazolin-2-amine, have demonstrated significant analgesic, anti-inflammatory, and antihelmintic activities in various studies (Sahu et al., 2008).

Nucleophilic Substitution Reactions

The 6-Methylquinazolin-2-amine structure has also been utilized in the field of organic synthesis, particularly in nucleophilic substitution reactions. This is exemplified by studies involving 6-chlorosulfonylquinazoline-2,4-diones, which are synthesized from derivatives of 6-Methylquinazolin-2-amine, and further react with nucleophilic agents to produce a variety of sulfonic acids and their amides (Kuryazov et al., 2009).

Synthesis and Structure Studies

Additionally, 6-Methylquinazolin-2-amine derivatives have been the subject of synthesis and structure studies, leading to the development of new compounds with potential biological applications. An example is the synthesis of 2-[(E)-2-arylethenyl]-quinazolin-4(3H)-ones from 3- and 3,6-substituted 2-methylquinazolin-4(3H)-ones, which has implications for the development of new therapeutic agents (Harutyunyan et al., 2019).

Future Directions

The future research directions for 6-Methylquinazolin-2-amine and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in fields such as medicine and biology .

properties

IUPAC Name

6-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBAZGAHVJGFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376432
Record name 6-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinazolin-2-amine

CAS RN

1687-52-1
Record name 6-Methyl-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Mallikarjuna Reddy, G Lavanya… - Journal of …, 2017 - Wiley Online Library
The bis and tris heterocycles‐benzoxazolyl/benzothiazolyl/benzimidazolyl quinazolines linked by sulfur and/or nitrogen were prepared from 2,4‐dichloroquinazoline and benzazolyl‐2‐…
Number of citations: 3 onlinelibrary.wiley.com
R Bolteau, R Duroux, A Laversin, B Vreulz… - European Journal of …, 2022 - Elsevier
The past fifty years have been marked by the surge of neurodegenerative diseases. Unfortunately, current treatments are only symptomatic. Hence, the search for new and innovative …
Number of citations: 6 www.sciencedirect.com

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